4-Pivalamidopyridine-3-boronic acid
Overview
Description
4-Pivalamidopyridine-3-boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-Pivalamidopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as proteases and kinases, where the boronic acid moiety forms reversible covalent bonds with active site serine residues. This interaction can inhibit enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
In cellular systems, this compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. This compound’s interaction with metabolic enzymes can lead to changes in metabolite concentrations and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action .
Properties
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955123-29-2 | |
Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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